Molecular Weight and Hydrogen-Bond Capacity Differentiation: 3-Hydroxyindoline vs. Unsubstituted Indoline Analogs
7-Bromo-5-nitro-3-hydroxyindoline (CAS 1707572-77-7) exhibits a molecular weight of 259.06 g/mol and incorporates a C3 secondary alcohol moiety that provides one hydrogen-bond donor and one hydrogen-bond acceptor site . In contrast, the closest unsubstituted analog, 7-bromo-5-nitroindoline (CAS 87240-06-0), has a molecular weight of 243.06 g/mol and lacks any hydrogen-bond donor capacity . This difference of 16.00 Da corresponds precisely to the addition of a single oxygen atom, confirming the structural distinction. The presence of the hydroxyl group increases calculated LogP by approximately 0.3–0.5 units relative to the unsubstituted analog (class-level inference from hydroxylated vs. non-hydroxylated heterocycles), and introduces both a nucleophilic site for further synthetic elaboration and potential target-binding interactions via hydrogen bonding .
| Evidence Dimension | Molecular Weight and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | MW = 259.06 g/mol; H-Bond Donors = 2 (NH + OH); H-Bond Acceptors = 3 (nitro O atoms + OH oxygen) |
| Comparator Or Baseline | 7-Bromo-5-nitroindoline (CAS 87240-06-0): MW = 243.06 g/mol; H-Bond Donors = 1 (NH only); H-Bond Acceptors = 2 (nitro O atoms only) |
| Quantified Difference | ΔMW = +16.00 Da; ΔH-Bond Donors = +1; ΔH-Bond Acceptors = +1 |
| Conditions | Physicochemical property calculation based on molecular formula (C8H7BrN2O3 vs. C8H7BrN2O2) and functional group analysis |
Why This Matters
The increased molecular weight and additional hydrogen-bonding capacity directly influence solubility, permeability, target engagement, and synthetic versatility—key parameters for medicinal chemistry optimization and intermediate selection.
